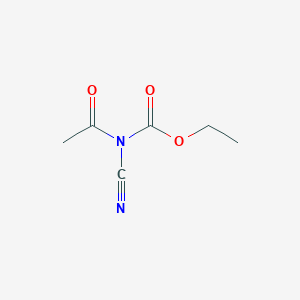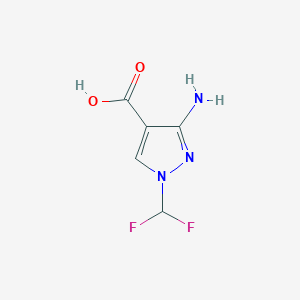
3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that contains both amino and carboxylic acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of difluoromethylpyrazole derivatives with appropriate reagents under controlled conditions. One common method includes the use of difluoromethylpyrazole as a starting material, which undergoes a series of reactions including amination and carboxylation to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-Amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts
Mecanismo De Acción
The mechanism by which 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor binding sites, leading to altered cellular responses .
Comparación Con Compuestos Similares
- 3-Amino-1-(difluoromethyl)-1,2-dihydropyridin-2-one
- Trifluoromethylpyridines
Comparison: Compared to similar compounds, 3-amino-1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This uniqueness makes it a valuable compound for various applications in scientific research and industry .
Propiedades
Fórmula molecular |
C5H5F2N3O2 |
|---|---|
Peso molecular |
177.11 g/mol |
Nombre IUPAC |
3-amino-1-(difluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C5H5F2N3O2/c6-5(7)10-1-2(4(11)12)3(8)9-10/h1,5H,(H2,8,9)(H,11,12) |
Clave InChI |
JHUSZLZVAJNZSM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NN1C(F)F)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


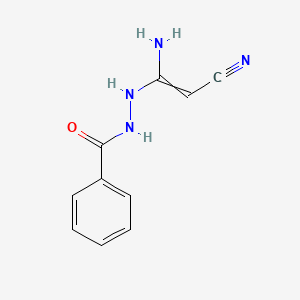
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11740794.png)

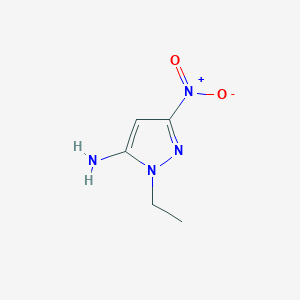
![1-(2-fluoroethyl)-4-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11740823.png)
![2-({[1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-yl]amino}methyl)phenol](/img/structure/B11740830.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11740832.png)
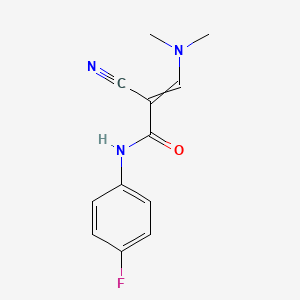
![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11740839.png)
![3-[({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]phenol](/img/structure/B11740859.png)
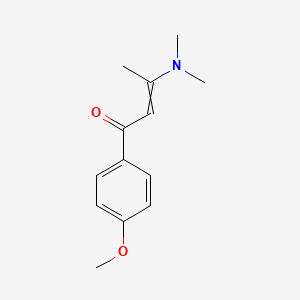
![[2-(morpholin-4-yl)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11740877.png)

